
1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-trioxa-5-aza-1-germabicyclo[333]undecan-1-ol is a unique organogermanium compound characterized by its bicyclic structure containing oxygen, nitrogen, and germanium atoms
Preparation Methods
The synthesis of 2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol typically involves the reaction of germanium tetrachloride with triethanolamine under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently cyclized to form the desired bicyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The compound can undergo substitution reactions where functional groups attached to the germanium atom are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Scientific Research Applications
2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an anti-cancer agent.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol involves its interaction with molecular targets through coordination bonds. The germanium atom can form stable complexes with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved include the modulation of enzyme activity and interaction with cellular components.
Comparison with Similar Compounds
2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol is unique compared to other similar compounds such as:
2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of germanium, leading to different chemical properties and reactivity.
1-isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This compound has an isothiocyanato group, which significantly alters its chemical behavior and applications.
These comparisons highlight the uniqueness of 2,8,9-trioxa-5-aza-1-germabicyclo[33
Properties
CAS No. |
71682-43-4 |
|---|---|
Molecular Formula |
C6H14GeNO4 |
Molecular Weight |
236.81 g/mol |
InChI |
InChI=1S/C6H12GeNO3.H2O/c1-4-9-7-10-5-2-8(1)3-6-11-7;/h1-6H2;1H2 |
InChI Key |
PZDNVHSGMANPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2OCCN1CCO2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid](/img/structure/B15044666.png)
![N'-[(1E)-(2-hydroxyphenyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15044674.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B15044677.png)
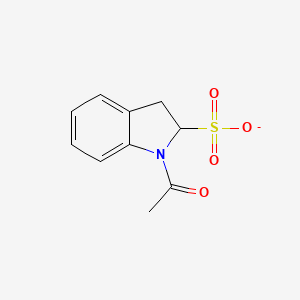
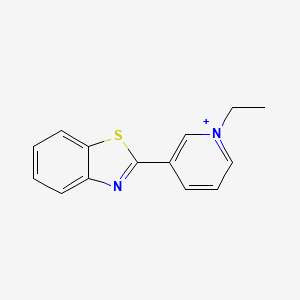
![(2E)-5-(2-nitrobenzyl)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15044702.png)
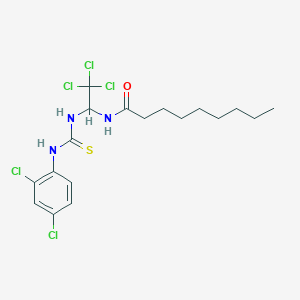
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B15044707.png)
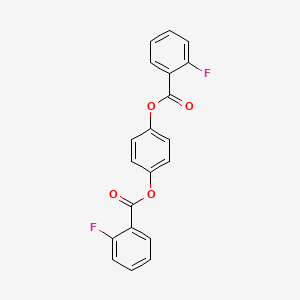

![4-[4-(Toluene-4-sulfonyl)-2-p-tolyl-oxazol-5-yl]-morpholine](/img/structure/B15044746.png)
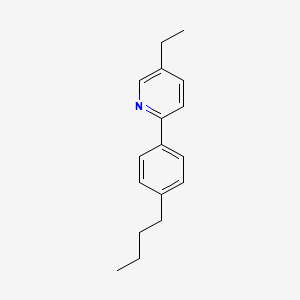
![5-benzyl-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15044753.png)
![3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B15044755.png)
